Bicyclol

Übersicht

Beschreibung

Bicyclol is a novel synthetic antihepatitis drug . It has been shown to protect against liver injury via various pharmacological activities . Bicyclol is under investigation in clinical trial NCT02944552 (The Multi Center, Randomized, Double-blind, Positive Controlled Study of Bicyclol in the Treatment of Acute DILI) . It is a natural product found in Aspergillus flavus and Isatis tinctoria .

Synthesis Analysis

Bicyclol was synthesized as an analogue of the active component schizandrin C from Fructus Schiznadrae, a Chinese herb used in the therapy of viral hepatitis . The synthesis of bicyclol involves the Suzuki-Miyaura coupling as the key step . Two active metabolites of bicyclol have been identified as M2 and M3 .

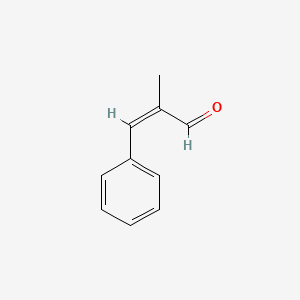

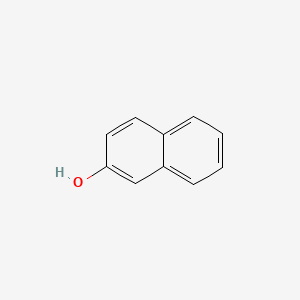

Molecular Structure Analysis

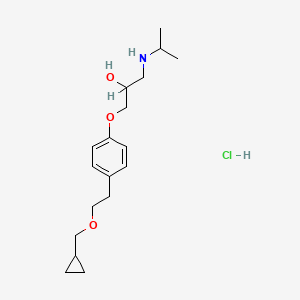

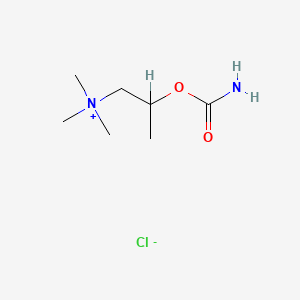

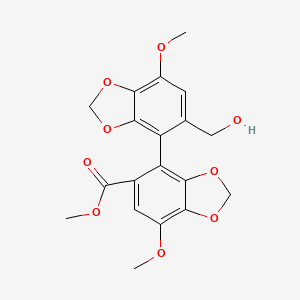

The molecular formula of Bicyclol is C19H18O9 . The InChI is 1S/C19H18O9/c1-22-11-4-9 (6-20)13 (17-15 (11)25-7-27-17)14-10 (19 (21)24-3)5-12 (23-2)16-18 (14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclol include a molecular weight of 390.3 g/mol, and a density of 1.4±0.1 g/cm3 . The boiling point is 608.1±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.8 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Anti-Viral Hepatitis Treatment

Bicyclol has been shown to have anti-hepatitis virus replication effects in both a duck hepatitis model and human cell lines. It is particularly noted for its use in treating chronic viral hepatitis B and C, demonstrating efficacy in reducing liver injury induced by hepatotoxins .

Liver Protection and Repair

Research indicates that Bicyclol can decrease serum ALT levels and promote liver tissue repair. Its protective effects are attributed to scavenging reactive oxygen species, inhibiting lipid peroxidation, protecting hepatic cell membranes, mitochondrial function, and inhibiting inflammatory cytokines .

Anti-Liver Fibrosis

Bicyclol has shown promise in anti-liver fibrosis treatment in rats and mice. It is believed to interfere with the processes that lead to fibrosis, which is a common consequence of chronic liver disease .

Metabolic Regulation

In studies involving mice fed with high-fat/cholesterol diets, Bicyclol treatment decreased hepatic triglyceride and total cholesterol levels, indicating its potential role in metabolic regulation .

Anti-Inflammatory Effects

Bicyclol has demonstrated anti-inflammatory effects in HCV-infected hepatocytes and was further confirmed in a mouse hepatitis model induced by polyinosinic-polycytidylic acid [poly (I:C)] and D-galactosamine (D-GalN) .

Drug-Induced Liver Injury (DILI) Treatment

Bicyclol has been evaluated for its efficacy and safety in treating acute DILI caused by anti-tuberculosis drugs, showing promising results in clinical trials .

Wirkmechanismus

Target of Action

Bicyclol primarily targets Heat Shock Proteins (HSPs) , specifically HSP27 and HSP70 . HSPs are endogenous factors that protect against cell injury under various pathological conditions . Bicyclol also interacts with Protein Kinase C (PKC) .

Mode of Action

Bicyclol interacts with its targets to induce a protective response. It stimulates the accumulation of HSP27 and HSP70 in a time- and dose-dependent manner . This induction is mediated by the activation of Heat Shock Factor 1 (HSF1) . Bicyclol also inhibits the activation of PKC .

Biochemical Pathways

Bicyclol modulates several biochemical pathways. It inhibits the PI3K/AKT and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and autophagy . Bicyclol also suppresses inflammation and oxidative stress pathways, including the MAPK and NF-κB pathways . Furthermore, it upregulates the Nrf-2/HO-1 pathway .

Pharmacokinetics

The pharmacokinetic properties of Bicyclol impact its bioavailability. After oral administration, Bicyclol shows a calculated AUC (0→t) of 383.1 ± 164.4 (ng/mL·h) for BIC, and 5627 ± 1261 (ng/mL·h) for M7 . This suggests that Bicyclol is well-absorbed and distributed in the body.

Result of Action

Bicyclol’s action results in significant molecular and cellular effects. It effectively inhibits cell proliferation in a dose- and time-dependent manner . Bicyclol also induces cell cycle arrest at the G1 phase and triggers autophagy in HepG2 cells . Moreover, it exhibits anti-inflammatory and anti-oxidative effects .

Action Environment

The action of Bicyclol can be influenced by environmental factors. For instance, in the presence of a high-fat diet, Bicyclol restores major pathways related to immunological responses and metabolic processes . It also significantly inhibits inflammation and oxidative stress pathway-related indexes .

Safety and Hazards

Bicyclol has been found to be safe for treating idiosyncratic acute drug-induced liver injury (DILI) . The ALT normalization rate in the Bicyclol group was significantly higher than that in the control group . There were no differences in the proportion of renal function impairment or blood abnormalities between the two groups .

Eigenschaften

IUPAC Name |

methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMTXZACPVCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152026 | |

| Record name | Bicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclol | |

CAS RN |

118159-48-1 | |

| Record name | Bicyclol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bicyclol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICYCLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.